molecular formula C19H18FN3O2 B4646957 2-(4-fluorophenyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole

2-(4-fluorophenyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole

Cat. No.: B4646957
M. Wt: 339.4 g/mol
InChI Key: KUWALECFXQYOKE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "FMOX" and has become a subject of interest for researchers due to its unique chemical structure and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals . The specific effects of the fluorophenyl, morpholinyl, and oxoethyl groups would need to be determined experimentally.

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Additionally, the effects of modifying the fluorophenyl, morpholinyl, and oxoethyl groups could be explored .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-15-7-5-14(6-8-15)19-21-16-3-1-2-4-17(16)23(19)13-18(24)22-9-11-25-12-10-22/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWALECFXQYOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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